

Stannsoporphin: A Technical Guide to a Potent Heme Oxygenase Inhibitor

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Compound of Interest

Compound Name: *Tin(IV) mesoporphyrin IX dichloride*

Cat. No.: B15614768

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannsoporphin, also known as tin mesoporphyrin (SnMP), is a synthetic metalloporphyrin that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway. By blocking the degradation of heme into biliverdin, and subsequently bilirubin, Stannsoporphin has been extensively investigated for its therapeutic potential in managing conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to Stannsoporphin, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Stannsoporphin is a synthetic metalloporphyrin with a chemical structure closely resembling that of heme. It consists of a mesoporphyrin IX ring with a central tin (Sn) atom.^[1] The key structural identifiers and physicochemical properties of Stannsoporphin are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	Dichloridotin(IV) 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid
SMILES String	<chem>CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C.[Cl-].[Cl-].[Sn+4]</chem>
InChI Key	LLDZJTIZVZFNCM-UHFFFAOYSA-J
CAS Number	106344-20-1
Molecular Formula	C ₃₄ H ₃₆ Cl ₂ N ₄ O ₄ Sn
Synonyms	Tin Mesoporphyrin, SnMP, Stanate

Physicochemical Properties

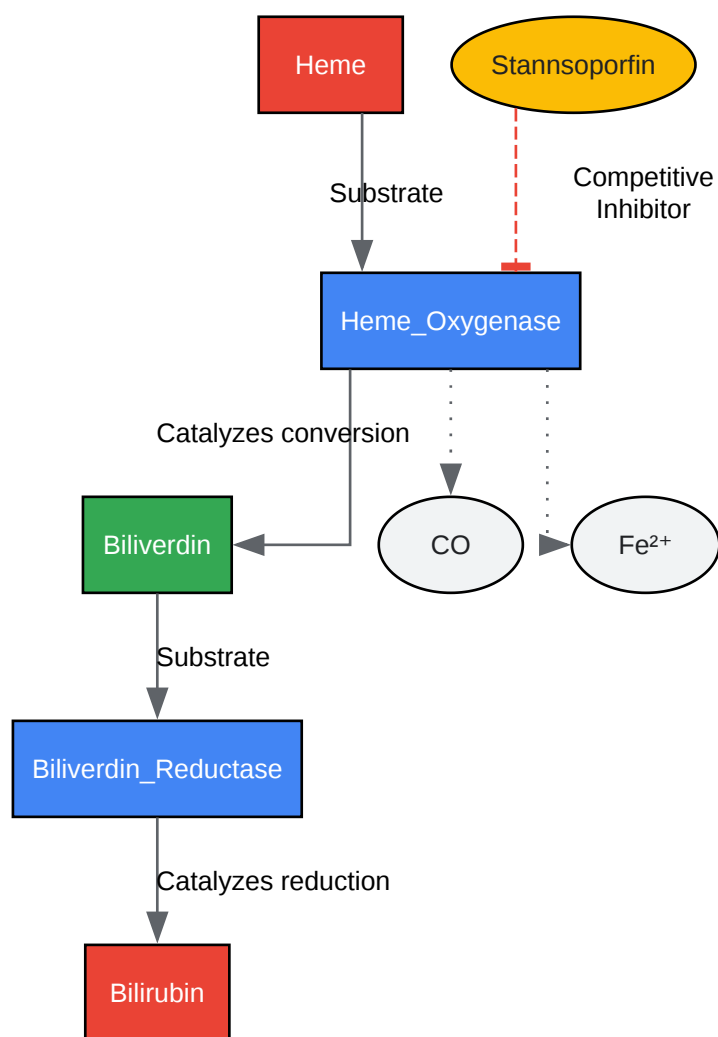
Property	Value
Molecular Weight	754.29 g/mol [1]
Appearance	Solid powder [1]
Solubility	Soluble in DMSO, not in water. [1]
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). [1]

Mechanism of Action: Inhibition of Heme Oxygenase

Stannosoporphin exerts its biological effect through the competitive inhibition of heme oxygenase (HO), the enzyme responsible for the initial and rate-limiting step in the degradation of heme. There are two main isoforms of this enzyme, the inducible HO-1 and the constitutive HO-2, both of which are inhibited by Stannosoporphin.[\[1\]](#)

The heme catabolic pathway is a critical physiological process for the removal of heme, a breakdown product of hemoglobin and other hemoproteins. In this pathway, HO catalyzes the oxidation of heme to biliverdin, releasing a molecule of carbon monoxide (CO) and ferrous iron (Fe^{2+}). Biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase.

By competitively binding to the active site of heme oxygenase, Stannosoporphin prevents the binding of the natural substrate, heme. This blockade effectively halts the production of biliverdin and, consequently, bilirubin. This mechanism forms the basis of its therapeutic application in conditions of excessive bilirubin accumulation, such as neonatal jaundice.



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Stannosoporphin's inhibition of the heme degradation pathway.

Experimental Protocols

In Vitro Heme Oxygenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Stannosporfin on heme oxygenase in a cell-free system. The assay typically measures the production of bilirubin or carbon monoxide.

Materials:

- Rat spleen microsomes (as a source of HO-1) or brain homogenates (as a source of HO-2)
- Stannosporfin stock solution (dissolved in a suitable solvent like DMSO)
- Hemin (substrate)
- NADPH
- Biliverdin reductase (for bilirubin measurement)
- Potassium phosphate buffer (pH 7.4)
- Reaction vials
- Spectrophotometer or gas chromatograph

Procedure:

- **Preparation of Reagents:** Prepare working solutions of Stannosporfin at various concentrations. Prepare a reaction mixture containing the HO enzyme source, buffer, and NADPH.
- **Incubation:** Add the Stannosporfin working solutions to the reaction vials. Initiate the reaction by adding hemin. Incubate the mixture at 37°C for a defined period (e.g., 15-60 minutes).
- **Termination of Reaction:** Stop the reaction, for example, by placing the vials on ice or by adding a quenching agent.
- **Measurement of Product Formation:**

- Bilirubin: If measuring bilirubin, add biliverdin reductase to the reaction mixture and measure the increase in absorbance at approximately 464 nm.
- Carbon Monoxide: If measuring CO, analyze the headspace of the reaction vial using gas chromatography.
- Data Analysis: Calculate the rate of product formation for each Stannsoporfin concentration. Determine the IC_{50} value, which is the concentration of Stannsoporfin that causes 50% inhibition of the enzyme activity.

Cell Culture Protocol for Assessing Stannsoporfin Activity

This protocol outlines a general procedure for treating cultured cells with Stannsoporfin to investigate its cellular effects.

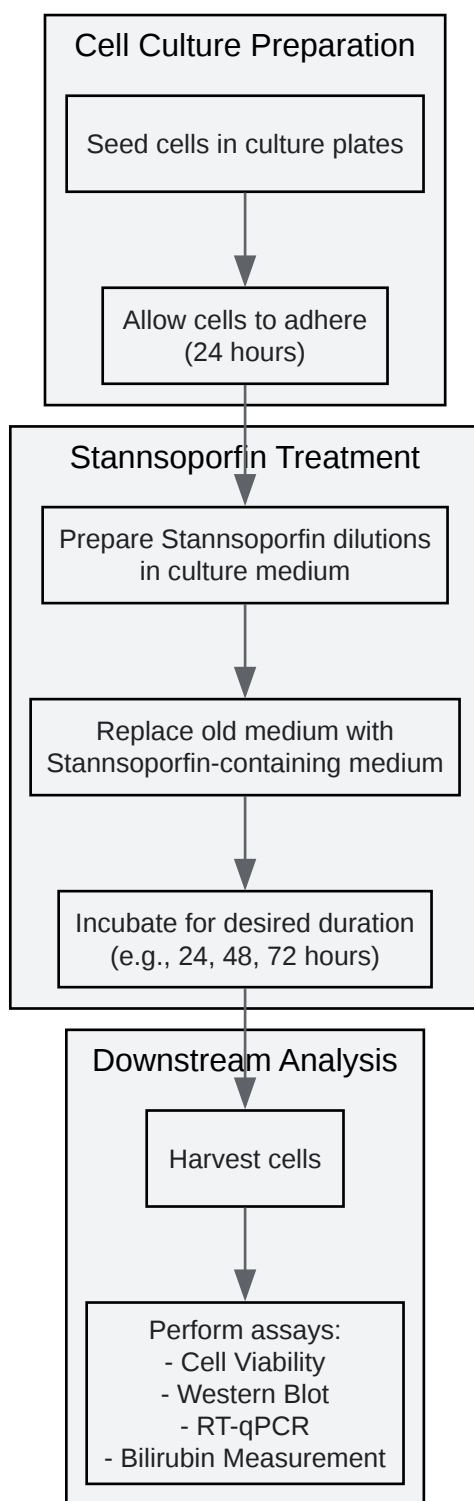
Materials:

- Mammalian cell line of interest (e.g., a cell line known to express heme oxygenase)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Stannsoporfin stock solution (in DMSO)
- Cell culture plates or flasks
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Plate the cells at a desired density in culture plates or flasks and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

- **Treatment:** Prepare fresh dilutions of Stannosoporphin in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the Stannosoporphin-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest Stannosoporphin concentration).
- **Incubation:** Return the cells to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **Downstream Analysis:** Following incubation, the cells can be harvested for various analyses, such as:
 - **Cell Viability/Proliferation Assays** (e.g., MTT, WST-1): To assess the cytotoxic or cytostatic effects of Stannosoporphin.
 - **Western Blotting:** To analyze the expression levels of heme oxygenase-1 and other proteins of interest.
 - **RT-qPCR:** To measure the mRNA levels of heme oxygenase-1 and other relevant genes.
 - **Measurement of Intracellular Bilirubin Levels:** To confirm the inhibitory effect of Stannosoporphin on heme catabolism within the cells.



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General workflow for a cell culture experiment with Stannosporfin.

Animal Model Protocol for In Vivo Studies

The following is a generalized protocol for administering Stannosporfin to animal models to evaluate its in vivo efficacy and pharmacokinetics. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals.

Materials:

- Laboratory animals (e.g., mice or rats)
- Stannosporfin formulation for injection (e.g., dissolved in a biocompatible vehicle)
- Syringes and needles for administration (e.g., intraperitoneal, intravenous, or subcutaneous)
- Equipment for blood and tissue collection
- Analytical instrumentation for measuring Stannosporfin and bilirubin levels (e.g., HPLC)

Procedure:

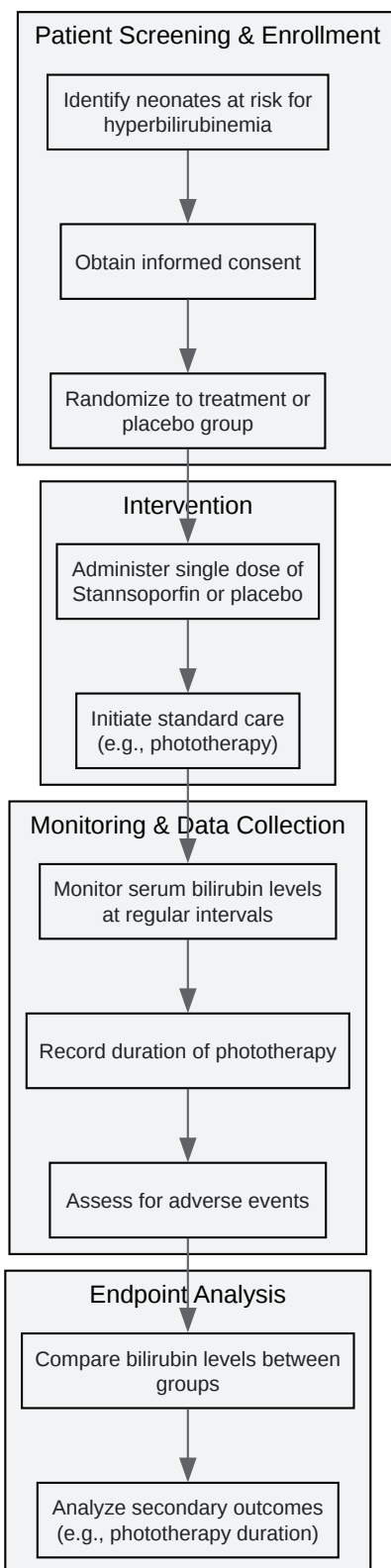
- **Animal Acclimatization:** Acclimate the animals to the laboratory conditions for a specified period before the experiment.
- **Grouping and Dosing:** Randomly assign animals to different treatment groups, including a vehicle control group. Prepare the Stannosporfin dosing solutions at the required concentrations.
- **Administration:** Administer Stannosporfin to the animals according to the chosen route and dosing schedule.
- **Sample Collection:** At predetermined time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture) and/or tissues of interest.
- **Sample Processing:** Process the blood samples to obtain plasma or serum. Homogenize the tissue samples.
- **Analysis:**

- Pharmacokinetic Analysis: Determine the concentration of Stannosoporphin in plasma/serum and tissues over time using a validated analytical method like HPLC.
- Pharmacodynamic Analysis: Measure bilirubin levels in plasma/serum to assess the in vivo inhibitory effect of Stannosoporphin on heme oxygenase.
- Histopathological Analysis: Examine tissues for any morphological changes.

Therapeutic Applications

The primary and most well-studied therapeutic application of Stannosoporphin is in the management of neonatal hyperbilirubinemia (jaundice).^{[2][3][4]} Clinical trials have demonstrated its efficacy in reducing bilirubin levels in newborns, potentially reducing the need for phototherapy or exchange transfusions.^{[2][3][4]}

Beyond neonatal jaundice, the inhibitory effect of Stannosoporphin on heme oxygenase has led to its investigation in other pathological conditions where HO-1 is implicated, including certain types of cancer and inflammatory diseases. Research in these areas is ongoing.



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